N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
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Description
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H30FN5O3 and its molecular weight is 467.545. The purity is usually 95%.
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Scientific Research Applications
Proteolysis Targeting Chimeras (PROTACs) Development
The compound has been designed as a selective degrader of histone deacetylase-3 (HDAC3) using the concept of PROTACs . PROTACs are promising technologies that modify a protein of interest (POI) by inducing its degradation. In this case, the compound aims to target HDAC3 specifically. Although it showed an IC50 value of 3.4 µM against HDAC3 in vitro, it did not exhibit degradation for the targeted HDACs .
Histone Deacetylase Inhibition
Class-I histone deacetylases (HDACs), including HDAC1, 2, 3, and 8 isoforms, play a crucial role in gene expression regulation and cell proliferation. Dysregulation of their epigenetic activity is associated with various diseases, including cancer. HDAC inhibitors (HDACis) have been developed as potential anticancer therapeutics. The compound’s structure likely includes a zinc binding group (ZBG) responsible for chelating zinc ions in the HDAC active site, a capping group for hydrophobic interactions, and a linker connecting both groups .
properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN5O3/c26-21-8-1-2-9-22(21)30-16-14-29(15-17-30)13-11-27-24(33)25(34)28-19-6-5-7-20(18-19)31-12-4-3-10-23(31)32/h1-2,5-9,18H,3-4,10-17H2,(H,27,33)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSUHBITUZUMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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